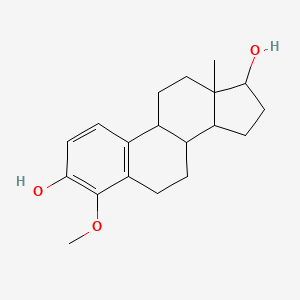
4-(3,5-Dimethyl-isoxazol-4-yl)-piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,5-Dimethyl-isoxazol-4-yl)-piperidine is a heterocyclic compound that features both an isoxazole ring and a piperidine ring. Isoxazole rings are known for their wide range of biological activities and therapeutic potential
Preparation Methods
One common method involves the reaction of 3,5-dimethyl-isoxazole with piperidine under specific conditions . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, often using catalysts and controlled environments to ensure consistency and efficiency .
Chemical Reactions Analysis
4-(3,5-Dimethyl-isoxazol-4-yl)-piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups to the piperidine ring .
Scientific Research Applications
4-(3,5-Dimethyl-isoxazol-4-yl)-piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-(3,5-Dimethyl-isoxazol-4-yl)-piperidine involves its interaction with specific molecular targets and pathways. The isoxazole ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as anti-inflammatory or antimicrobial actions . The piperidine ring may enhance the compound’s ability to penetrate biological membranes and reach its targets more effectively .
Comparison with Similar Compounds
4-(3,5-Dimethyl-isoxazol-4-yl)-piperidine can be compared with other isoxazole derivatives and piperidine-containing compounds:
3,5-Dimethyl-isoxazole: Shares the isoxazole ring but lacks the piperidine moiety, resulting in different chemical and biological properties.
Piperidine: A simple cyclic amine that serves as a building block for more complex molecules, including this compound.
Benzopyran-4-One-Isoxazole Hybrid Compounds: These compounds combine isoxazole with benzopyran-4-one, showing significant antiproliferative activities against cancer cell lines.
The uniqueness of this compound lies in its combined structural features, which confer a distinct set of chemical reactivity and biological activities .
Properties
Molecular Formula |
C10H16N2O |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
3,5-dimethyl-4-piperidin-4-yl-1,2-oxazole |
InChI |
InChI=1S/C10H16N2O/c1-7-10(8(2)13-12-7)9-3-5-11-6-4-9/h9,11H,3-6H2,1-2H3 |
InChI Key |
KOXCMNMGWFXEIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)C2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine](/img/structure/B12280110.png)

![2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride](/img/structure/B12280116.png)





![5-(beta-D-Glucopyranosyloxy)-7-hydroxy-2-(3,4,5-trihydroxyphenyl)-3-[(2-O-beta-D-xylopyranosyl-D-glucopyranosyl)oxy]-1-benzopyrylium chloride](/img/structure/B12280163.png)
![D-Serine, N-[(1,1-dimethylethoxy)carbonyl]-, phenylmethyl ester, 4-methylbenzenesulfonate (ester) (9CI)](/img/structure/B12280165.png)


![2-(2-Bromophenyl)-1-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B12280194.png)
